- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

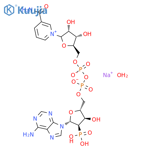

80443-35-2 structure

Nombre del producto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Número CAS:80443-35-2

MF:C21H30N7O17P3

Megavatios:745.42

CID:4745312

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propiedades químicas y físicas

Nombre e identificación

-

- [(R)-4-d]NADPH

- (R)-[4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- (R)-[4-2H]NADPH

- [(R)-4-d]NADPH

-

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1R:C:9028-47-1, S:H2O, 1 h, 30°C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Referencia

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Métodos de producción 3

Condiciones de reacción

1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7

1.2R:CHCl3

1.2R:CHCl3

Referencia

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Métodos de producción 4

Condiciones de reacción

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Referencia

- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis, Biochemistry, 2008, 47(24), 6499-6507

Métodos de producción 5

Condiciones de reacción

1.1R:S:H2O, 30 min, 40°C, pH 9.0

Referencia

- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Métodos de producción 6

Condiciones de reacción

1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5

Referencia

- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism, Angewandte Chemie, 2022, 61(48), e202210934

Métodos de producción 7

Condiciones de reacción

1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9

Referencia

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Métodos de producción 8

Condiciones de reacción

1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5

Referencia

- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis, Biochemistry, 2013, 52(10), 1765-1775

Métodos de producción 9

Condiciones de reacción

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7

Referencia

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

- b-Nicotinamide adenine dinucleotide phosphate hydrate

- NADP sodium salt

- NADP disodium salt

- β-NADPH-d4

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura relevante

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Productos relacionados

- 2137789-92-3(2-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-2H-1,2,3-triazol-4-amine)

- 2549064-17-5(7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one)

- 79669-87-7(Methyl 11-oxo-6,11-dihydrodibenzob,eoxepine-2-carboxylate)

- 878912-04-0([(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)

- 2140807-30-1(1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-[(6-hydroxyhexyl)amino]-)

- 2168642-55-3(5-oxa-9-thia-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane)

- 304475-39-6(2-(E)-2-(4-methoxyphenyl)methylidenehydrazin-1-yl-4-(thiophen-2-yl)-1,3-thiazole)

- 5840-00-6(Octahydropyrrolo[3,4-C]pyrrole)

- 1210883-89-8(N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide)

- 1805046-52-9(3-(Difluoromethyl)-6-fluoro-4-iodo-2-methoxypyridine)

Proveedores recomendados

Enjia Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Suzhou Genelee Bio-Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos